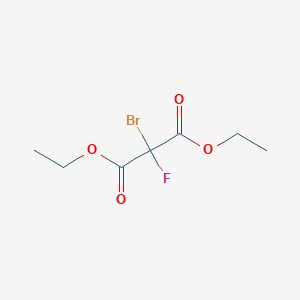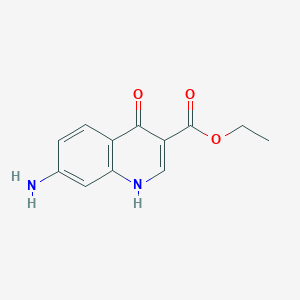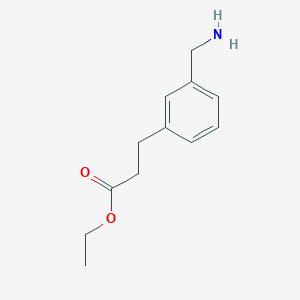
Fmoc-Threoninol(tBu)
Vue d'ensemble
Description
Fmoc-Threoninol(tBu): N-[(9-Fluorenylmethoxy)carbonyl]-O-tert-butyl-L-threoninol , is a versatile compound widely used in peptide synthesis. It is a derivative of threoninol with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) protecting group. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Threoninol(tBu) typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of Fmoc-Threoninol(tBu) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Fmoc-Threoninol(tBu): undergoes various chemical reactions, including:
Peptide Bond Formation: : It can be used as a building block in peptide synthesis, where it reacts with activated amino acids to form peptide bonds.
Common Reagents and Conditions
Peptide Bond Formation: : Various coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) .
Major Products Formed
Peptide Bond Formation: : Peptides and proteins.
Applications De Recherche Scientifique
Fmoc-Threoninol(tBu): is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Development: : It is used in the design and synthesis of peptide-based drugs, including those targeting various diseases such as cancer and infectious diseases.
Protein Engineering: : Researchers use it to modify and engineer proteins for improved functionality and stability.
Biomaterials: : It is employed in the creation of biomaterials for tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism by which Fmoc-Threoninol(tBu) exerts its effects primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl functionality, ensuring selective reactions at other sites. These protecting groups are selectively removed under specific conditions to reveal the functional groups necessary for further chemical transformations.
Comparaison Avec Des Composés Similaires
List of Similar Compounds
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Tyr(tBu)-OH
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPBNDGSCZOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700696 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438239-28-2 | |
| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(S)-2-Oxo-3-(tert-butoxycarbonylamino)-4-phenylbutylidene]dimethyloxosulfur(VI)](/img/structure/B1504942.png)




